[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
JWH 018 N-(2-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite derived from JWH 018, a potent synthetic cannabinoid. This compound is formed through the monohydroxylation of the alkyl side chain of JWH 018 by cytochrome P450 enzymes. It is primarily used in forensic and toxicological research to detect the presence of JWH 018 in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-(2-hydroxypentyl) metabolite involves the hydroxylation of JWH 018. This process is typically carried out using cytochrome P450 enzymes in vitro. The reaction conditions include the use of human liver microsomes or recombinant cytochrome P450 enzymes, with the reaction mixture incubated at 37°C for a specified period .
Industrial Production Methods: Industrial production of JWH 018 N-(2-hydroxypentyl) metabolite is not common due to its primary use in research. it can be synthesized in bulk using chemical synthesis methods involving the hydroxylation of JWH 018 under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary reaction JWH 018 N-(2-hydroxypentyl) metabolite undergoes is oxidation, where the hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: Although less common, reduction reactions can occur, converting the hydroxyl group back to an alkyl group.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: JWH 018 N-(2-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry for the detection and quantification of JWH 018 in biological samples. It is also used in studies investigating the metabolic pathways of synthetic cannabinoids .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects .
Medicine: While not used therapeutically, JWH 018 N-(2-hydroxypentyl) metabolite is important in forensic medicine for detecting synthetic cannabinoid use in clinical and forensic toxicology .
Industry: In the industry, this compound is used in the development of analytical methods for the detection of synthetic cannabinoids in various products .
Mechanism of Action
JWH 018 N-(2-hydroxypentyl) metabolite exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of this metabolite to cannabinoid receptors mimics the effects of naturally occurring endocannabinoids, leading to altered neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 073 N-(3-hydroxybutyl) metabolite
- AM-2201 N-(4-hydroxypentyl) metabolite
Comparison: JWH 018 N-(2-hydroxypentyl) metabolite is unique due to its specific hydroxylation position on the alkyl side chain. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic stability. Compared to JWH 018 N-(5-hydroxypentyl) metabolite, which has a hydroxyl group at the terminal position, JWH 018 N-(2-hydroxypentyl) metabolite may exhibit different pharmacokinetic properties and metabolic pathways .
Properties
IUPAC Name |
[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUPJBNCNTOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017865 | |
Record name | JWH-018 N-(2-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936529-84-8 | |
Record name | [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-018 N-(2-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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